molecular formula C14H17ClN6O B15161686 N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea CAS No. 674301-85-0

N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea

Cat. No.: B15161686
CAS No.: 674301-85-0
M. Wt: 320.78 g/mol
InChI Key: VIHUJYSJRFKGPZ-UHFFFAOYSA-N
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Description

N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N’-cyclohexylurea is a compound that features a tetrazole ring, a phenyl group, and a cyclohexylurea moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids .

Preparation Methods

The synthesis of N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N’-cyclohexylurea typically involves the reaction of 5-chloro-2-(2H-tetrazol-5-yl)aniline with cyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization .

Chemical Reactions Analysis

N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N’-cyclohexylurea can undergo various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N’-cyclohexylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N’-cyclohexylurea involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N’-cyclohexylurea is unique due to its combination of a tetrazole ring and a cyclohexylurea moiety. Similar compounds include:

These similar compounds share some properties with N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N’-cyclohexylurea but differ in their specific structures and applications.

Properties

CAS No.

674301-85-0

Molecular Formula

C14H17ClN6O

Molecular Weight

320.78 g/mol

IUPAC Name

1-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]-3-cyclohexylurea

InChI

InChI=1S/C14H17ClN6O/c15-9-6-7-11(13-18-20-21-19-13)12(8-9)17-14(22)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,16,17,22)(H,18,19,20,21)

InChI Key

VIHUJYSJRFKGPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)Cl)C3=NNN=N3

Origin of Product

United States

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